DSPE-PEG36-NH-Mal
Description
Properties
Molecular Formula |
C121H231N3O48P- |
|---|---|
Molecular Weight |
2527.1 g/mol |
IUPAC Name |
[(2S)-2,3-di(octadecanoyloxy)propyl] 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl phosphate |
InChI |
InChI=1S/C121H232N3O48P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-119(128)169-113-115(172-120(129)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)114-171-173(131,132)170-42-39-123-121(130)168-112-111-167-110-109-166-108-107-165-106-105-164-104-103-163-102-101-162-100-99-161-98-97-160-96-95-159-94-93-158-92-91-157-90-89-156-88-87-155-86-85-154-84-83-153-82-81-152-80-79-151-78-77-150-76-75-149-74-73-148-72-71-147-70-69-146-68-67-145-66-65-144-64-63-143-62-61-142-60-59-141-58-57-140-56-55-139-54-53-138-52-51-137-50-49-136-48-47-135-46-45-134-44-43-133-41-38-122-116(125)37-40-124-117(126)35-36-118(124)127/h35-36,115H,3-34,37-114H2,1-2H3,(H,122,125)(H,123,130)(H,131,132)/p-1/t115-/m0/s1 |
InChI Key |
UTQGYDLGNOWDNO-LUZCCYEVSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis of DSPE-PEG36-NH2 Intermediate
Phospholipid Activation
The synthesis begins with activating the primary amine group of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) for subsequent PEG conjugation. A widely cited method involves chloroformate-mediated activation under anhydrous conditions.
Reaction Conditions:
- Solvent : Anhydrous dichloromethane or chloroform.
- Activation Agent : Triphosgene or N,N'-disuccinimidyl carbonate (DSC).
- Catalyst : 4-Dimethylaminopyridine (DMAP).
- Temperature : 0–4°C (initial activation), followed by room-temperature stirring.
This step generates a reactive DSPE intermediate, which is purified via precipitation in cold diethyl ether.
PEG Conjugation
Polyethylene glycol (PEG36-NH2) is conjugated to the activated DSPE through nucleophilic substitution.
Key Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Molar Ratio (DSPE:PEG) | 1:1.2 | Maximizes PEG coupling |
| Reaction Time | 48–72 hours | Ensures completion |
| pH | 8.5–9.0 (buffered) | Enhances nucleophilicity |
| Temperature | 25°C | Balances kinetics/stability |
The product, DSPE-PEG36-NH2, is isolated using dialysis (MWCO 3.5 kDa) against deionized water.
Maleimide Functionalization
Thiol-Reactive Group Introduction
Maleimide groups are introduced to DSPE-PEG36-NH2 via a two-step process:
- Amine Modification : The terminal amine of PEG36-NH2 reacts with 3-maleimidopropionic acid N-hydroxysuccinimide ester (NHS-maleimide).
- Purification : Unreacted NHS-maleimide is removed via size-exclusion chromatography.
Reaction Optimization:
Purification and Quality Control
Chromatographic Methods
| Technique | Purpose | Conditions |
|---|---|---|
| Size-Exclusion (SEC) | Remove unreacted PEG/maleimide | Sephadex G-25, aqueous buffer |
| Ion-Exchange (IEX) | Separate charged impurities | DEAE cellulose, NaCl gradient |
| Reverse-Phase (RP-HPLC) | Isolate hydrophobic byproducts | C18 column, acetonitrile/water |
Industrial-Scale Production
Process Intensification
Large-scale synthesis employs continuous-flow reactors to enhance reproducibility:
Regulatory Considerations
| Parameter | Specification | Test Method |
|---|---|---|
| Purity | ≥95% (HPLC) | USP <621> |
| Endotoxins | <0.25 EU/mg | LAL assay |
| Residual Solvents | <50 ppm (DMSO/chloroform) | GC-FID |
Challenges and Innovations
Stability Issues
DSPE-PEG36-NH-Mal degrades via:
Advanced Functionalization Techniques
Recent advances include click chemistry (e.g., strain-promoted azide-alkyne cycloaddition) to enhance conjugation efficiency.
Chemical Reactions Analysis
Types of Reactions
DSPE-PEG36-NH-Mal undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group readily reacts with thiol groups (-SH) in a Michael addition reaction, forming stable thioether bonds.
Hydrolysis: The ester bonds in the compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiol-containing compounds such as cysteine or glutathione. The reaction typically occurs at neutral pH and room temperature.
Major Products Formed
Substitution Reactions: The major product is a thioether-linked conjugate.
Hydrolysis: The major products are the hydrolyzed fragments of this compound.
Scientific Research Applications
DSPE-PEG36-NH-Mal has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Drug Delivery: It is used to formulate liposomes and micelles for drug delivery, enhancing the stability and circulation time of therapeutic agents.
Bioconjugation: The maleimide group allows for the conjugation of proteins, peptides, and other biomolecules, facilitating targeted delivery and imaging.
Nanoparticle Synthesis: It is employed in the synthesis of nanoparticles for various biomedical applications, including cancer therapy and diagnostics.
Surface Modification: This compound is used to modify surfaces of medical devices and implants to improve biocompatibility and reduce immune response.
Mechanism of Action
The mechanism of action of DSPE-PEG36-NH-Mal involves its ability to form stable conjugates with thiol-containing biomolecules through the maleimide group. This conjugation facilitates targeted delivery and enhances the stability of the attached molecules. The PEG chain provides steric stabilization, reducing opsonization and prolonging circulation time in the bloodstream .
Comparison with Similar Compounds
Critical Research Findings
- Stability : this compound conjugates retain >80% integrity after 72 hours in serum, whereas NHS-based analogs degrade to 50–60% under similar conditions .
- Targeting Efficiency : PEG36 spacers improve tumor uptake by 30% compared to PEG24 in antibody-conjugated LNPs .
- Toxicity : DSPE-based conjugates show minimal cytotoxicity (<5% cell death at 100 µM) vs. DOPE-MAL (~15% cell death) due to saturated lipid tails .
Q & A
Q. What are the standard methods for characterizing the structural integrity of DSPE-PEG36-NH-Mal?
To confirm the molecular structure and purity, researchers should use a combination of nuclear magnetic resonance (NMR) spectroscopy (for PEG chain length and functional group verification), matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry (for molecular weight validation), and high-performance liquid chromatography (HPLC) (to assess purity >95%) . Dynamic light scattering (DLS) can further validate micelle formation in aqueous solutions. Cross-referencing these methods ensures reproducibility, as emphasized in methodological frameworks for polymer characterization .
Q. How can researchers optimize this compound for nanoparticle conjugation in drug delivery systems?
Conjugation efficiency depends on maintaining a molar excess of maleimide-reactive groups relative to thiolated ligands (e.g., antibodies or peptides). Protocols should include controlled pH (6.5–7.5) and temperature (4–25°C) to prevent maleimide hydrolysis. Post-conjugation, size-exclusion chromatography or dialysis is recommended to remove unreacted components. Include negative controls (e.g., omitting the thiolated ligand) to validate specificity .
Q. What are the critical storage conditions to preserve this compound functionality?
Lyophilized this compound should be stored at −20°C under inert gas (e.g., argon) to prevent oxidation. Reconstitute in degassed buffers (e.g., PBS) immediately before use. Long-term stability studies (>6 months) should track maleimide activity via Ellman’s assay to quantify free thiol reactivity .
Advanced Research Questions
Q. How can contradictory data in this compound conjugation efficiency studies be systematically resolved?
Discrepancies often arise from variability in ligand thiolation efficiency or maleimide hydrolysis rates. Researchers should:
Q. What experimental designs are recommended to assess this compound’s biocompatibility in in vivo models?
Use a tiered approach:
- Phase 1: In vitro cytotoxicity assays (e.g., MTT or LDH release) with primary cells (e.g., hepatocytes or macrophages).
- Phase 2: Pharmacokinetic studies in rodents to track biodistribution (via fluorescent labeling or radiotracing) and immune response (e.g., cytokine profiling).
- Phase 3: Longitudinal toxicity assessments (28+ days) with histopathological analysis of major organs. Include positive (e.g., free PEG) and negative controls .
Q. How can researchers validate the reproducibility of this compound-based nanoparticle formulations across laboratories?
Adopt the "round-robin" method:
- Distribute identical batches of this compound to multiple labs.
- Standardize protocols for micelle preparation (e.g., solvent evaporation vs. thin-film hydration).
- Compare critical quality attributes (CQAs) such as polydispersity index (PDI) and encapsulation efficiency using inter-laboratory statistical analysis (e.g., ANOVA) .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
Implement quality-by-design (QbD) principles:
- Monitor PEG chain length distribution using GPC-MALS (gel permeation chromatography with multi-angle light scattering).
- Optimize reaction stoichiometry (e.g., DSPE:PEG-NH₂ molar ratio) via design-of-experiments (DoE) software.
- Use orthogonal analytical methods (e.g., FTIR for amine-maleimide linkage verification) .
Methodological Considerations
Q. How should researchers address ethical and reproducibility concerns when publishing this compound studies?
- Data transparency: Publish raw datasets (e.g., NMR spectra, DLS profiles) in supplementary materials.
- Replication guidelines: Detail solvent sources, centrifugation speeds, and filtration pore sizes.
- Ethical compliance: For in vivo work, adhere to ARRIVE 2.0 guidelines and include institutional animal care committee approval codes .
Q. What analytical frameworks are suitable for interpreting conflicting data on this compound’s cellular uptake mechanisms?
Combine quantitative imaging (e.g., confocal microscopy with fluorophore-labeled micelles) with computational modeling (e.g., molecular dynamics simulations of PEG-lipid interactions). Use Bayesian statistics to weigh evidence for competing hypotheses (e.g., active transport vs. passive diffusion) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
